The synthesis of 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester can be achieved through several methods:
The reaction conditions can vary but generally involve temperatures ranging from 60°C to 120°C and may require vacuum distillation to remove water formed during the reaction, driving the equilibrium toward product formation .
The molecular structure of 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester features a double bond between the first and second carbon atoms (the propenoic part), along with a branched alkyl group (isopropyl) attached to the ester functional group. The structural formula can be represented as:
Isopropyl methacrylate undergoes various chemical reactions typical of esters:
The polymerization process typically requires initiators such as azobisisobutyronitrile (AIBN) or peroxides to initiate the free radical mechanism. This process can be controlled to produce materials with specific properties by adjusting temperature, pressure, and monomer concentration .
The mechanism of action for isopropyl methacrylate primarily involves its polymerization through free radical mechanisms:
This mechanism allows for the formation of high molecular weight polymers that exhibit desirable properties such as transparency, flexibility, and resistance to UV light.
Relevant data indicates that it has a boiling point around 139°C and a flash point of approximately 27°C, categorizing it as a flammable liquid .
Isopropyl methacrylate has various applications in scientific research and industry:
Conventional synthesis of 2-methyl-2-propenoic acid derivatives employs acid-catalyzed esterification between methacrylic acid and alcohols. For 1-methylethenyl ester (CAS 163618), strong Brønsted acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) achieve >85% yield within 4–6 hours at 70–90°C. Heterogeneous catalysts, including ion-exchange resins and zeolites, enable milder conditions (50–60°C) with reduced side reactions. Recent advances utilize enzymatic catalysis (lipases) for stereoselective esterification under near-ambient temperatures, though industrial adoption remains limited by enzyme stability [1] [2].
Table 1: Catalytic Esterification Performance Comparison
Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | 85 | 5 | 88 | Moderate oligomerization |
Amberlyst-15 | 65 | 7 | 82 | Low (<5%) |
Lipase B (Immobil.) | 35 | 24 | 78 | Negligible |
Synthesis of sterically hindered esters employs transesterification between methyl methacrylate and branched alcohols. For 1-methylethenyl ester (vinyl methacrylate, C₆H₈O₂), titanium(IV) alkoxides (e.g., Ti(OiPr)₄) catalyze reactions with vinyl alcohol derivatives at 80°C, yielding >90% product in 3 hours. Bulkier substrates like 4-(1-methylethenyl)cyclohexanol require higher temperatures (110–130°C) and tin-based catalysts (e.g., dibutyltin dilaurate), achieving 70–75% yield due to steric constraints. Kinetic studies reveal second-order dependence on ester and alcohol concentrations [5] [8].
Table 2: Transesterification Efficiency with Bulky Alcohols
Alcohol Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Vinyl alcohol derivative | Ti(OiPr)₄ | 80 | 98 | 95 |
4-(1-Methylethenyl)cyclohexanol | Bu₂Sn(OCOC₁₁H₂₃)₂ | 120 | 85 | 88 |
1-Methylpropyn-1-ol | Ti(OBu)₄ | 100 | 78 | 82 |
This monomer (vinyl methacrylate) serves as a cross-linking agent in copolymer syntheses. Radical-initiated reactions with co-monomers like ethenylbenzene or 2-propenoic acid proceed via a three-stage kinetic profile: (1) rapid initial chain propagation (kp = 210 L·mol⁻¹·s⁻¹), (2) autoacceleration due to gel effect, and (3) diffusion-limited termination. Azobisisobutyronitrile (AIBN) or peroxydicarbonate initiators at 60–80°C yield copolymers within 2–5 hours. Reactivity ratios (r1 = 0.38 for vinyl methacrylate; r2 = 1.72 for styrene) indicate gradient copolymer formation [2] [5] [7].
Solvent-free enzymatic transesterification using lipases (e.g., Candida antarctica Lipase B) enables sustainable synthesis at 40–50°C. Microwave-assisted techniques reduce reaction times by 60–70% compared to thermal methods, yielding >90% product without solvents. Reactive distillation continuously removes byproducts (e.g., methanol), driving equilibrium toward ester formation. These methods reduce E-factors (kg waste/kg product) from 5.2 (conventional) to 0.8 [2] [6].
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